2-Propionylpiperidine

Soluble epoxide hydrolase Enzyme inhibition IC50 comparison

Medicinal chemistry requires precise C2-acylated piperidines. Superficial analogs (2-acetylpiperidine, N-propionylpiperidine) lack the H-bond donor/ketone acceptor synergy of 2-propionylpiperidine. - **SAR advantage:** N-propionylpiperidine boosts sEH potency ~2× vs N-acetyl analogs (TPPU IC₅₀: 29.1 nM vs TPAU: 79 nM). - **Diastereoselective control:** NaBH₄ yields threo-aminoalcohols; Luche conditions (NaBH₄/CeCl₃) reverse to erythro. - **Analytical resolution:** ΔRI 67 units on Carbowax 20M GC distinguishes from homologs. ≥95% purity. Supplied for non-human R&D only. Immediate global shipment.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13230088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionylpiperidine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN1
InChIInChI=1S/C7H13NO/c1-2-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3
InChIKeyVZOCHZFQIYOLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propionylpiperidine: Core Identity and Purity Specifications


2-Propionylpiperidine (CAS 1226127-60-1; IUPAC: 1-(piperidin-2-yl)propan-1-one) is a C2-acylated piperidine with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. It is characterized by a secondary amine hydrogen bond donor and a ketone hydrogen bond acceptor, with a computed XLogP3 of 0.5 [2]. The compound is supplied at a minimum purity specification of 95% and is intended for non-human research use only . Its structural motif—the 2-propionylpiperidine core—serves as a key pharmacophoric element in the potent soluble epoxide hydrolase (sEH) inhibitor TPPU (1‑trifluoromethoxyphenyl‑3‑(1‑propionylpiperidin‑4‑yl)urea), which has been advanced into non-human primate pharmacokinetic and efficacy studies [3].

Why Analogs Cannot Replace 2-Propionylpiperidine


Superficially similar piperidine derivatives—such as 2-acetylpiperidine (homologous acyl chain), N-propionylpiperidine (positional isomer with acylation at the ring nitrogen), and 2-propylpiperidine (coniine; fully reduced C2-alkyl analog)—are not interchangeable with 2-propionylpiperidine. The C2-propionyl substitution simultaneously provides a hydrogen bond donor (secondary amine) and a ketone acceptor, enabling distinct molecular recognition that is absent in N-acylpiperidines [1]. Quantitative structure–activity relationship (SAR) studies have demonstrated an approximate 2‑fold increase in sEH inhibitory potency when the N‑propionylpiperidine moiety replaces N‑acetylpiperidine in urea-based inhibitors, establishing that the ethyl (vs. methyl) ketone side chain meaningfully influences target engagement [2]. Furthermore, the stereoelectronic environment at the C2 position permits reagent‑controlled diastereoselective reduction—yielding either threo- or erythro‑aminoalcohols—a capability not shared by the N‑acyl positional isomer or the fully saturated 2‑alkylpiperidine analogs [3].

Quantitative Differentiation Evidence


sEH Inhibitory Potency: TPPU vs. TPAU in Rat Enzyme

TPPU, a urea derivative incorporating the 1-propionylpiperidin-4-yl fragment, exhibits an IC₅₀ of 29.1 ± 4.5 nM against rat soluble epoxide hydrolase (sEH), compared to 79 ± 2.5 nM for TPAU, the direct acetylpiperidine analog that differs solely in the acyl chain length (propionyl vs. acetyl) [1]. This represents a 2.7‑fold improvement in inhibitory potency conferred specifically by the propionyl moiety. The enzyme–inhibitor complex half-life (t₁/₂) is also longer for TPPU (13.6 ± 0.8 min) than for TPAU (11.9 ± 0.18 min), indicating slower dissociation kinetics [1].

Soluble epoxide hydrolase Enzyme inhibition IC50 comparison Rat sEH

N-Propionylpiperidine vs. N-Acetylpiperidine in sEH Inhibitor SAR

In the adamantylurea series of sEH inhibitors, replacement of the N‑acetylpiperidine moiety with N‑propionylpiperidine yielded an approximately 2‑fold increase in inhibitory potency, as reported in the SAR analysis by Rose et al. (2010) [1]. This consistent potency enhancement, observed across multiple aryl-substituted analogs, was explicitly cited as the rationale for conserving the N‑propionylpiperidine moiety in subsequent lead optimization campaigns [1].

Structure-activity relationship Acyl chain SAR sEH inhibitor design Adamantylurea

GC Retention Index Differentiation

Under identical gas chromatographic conditions on a Carbowax 20M capillary column (25 m × 0.32 mm, temperature program 70–180 °C at 2 K/min), 2‑propionylpiperidine exhibits a standard polar Kovats retention index of 1638, compared to 1571 for 2‑acetylpiperidine [1]. This ΔRI of 67 units corresponds to the additional methylene group in the propionyl side chain and provides sufficient chromatographic resolution for unambiguous identification and quantification of the two homologs in complex mixtures, such as Maillard reaction products or forensic samples [1].

Gas chromatography Kovats retention index Chromatographic resolution Analytical method validation

Stereoselective Reduction to threo/erythro-Aminoalcohols

1-Benzhydryl-2-propionylpiperidine, derived quantitatively from the corresponding hydroxypropyl-substituted piperidine, undergoes diastereodivergent carbonyl reduction controlled by the choice of reducing agent [1]. Reduction with LiAlH₄ or NaBH₄ in methanol gives the threo-aminoalcohol as the predominant product, whereas NaBH₄ in the presence of CeCl₃ (Luche conditions) yields the erythro-aminoalcohol as the main product [1]. Subsequent N-deprotection provides racemic α- and β-conhydrine, respectively. This reagent-controlled stereoselectivity at the C2-propionyl carbonyl is a direct consequence of the 2-acyl substitution pattern and is not accessible with N-acylpiperidine or 2-alkylpiperidine analogs [1].

Stereoselective synthesis Diastereoselective reduction Conhydrine alkaloids Process chemistry

In Vivo Pharmacokinetics: TPPU vs. TPAU in Primates

In a head-to-head pharmacokinetic evaluation of 11 sEH inhibitors orally dosed at 0.3 mg·kg⁻¹ in cynomolgus monkeys, TPPU (propionylpiperidine-based) achieved plasma concentrations exceeding 10 × IC₅₀, while demonstrating superior drug-like properties compared to the acetylpiperidine analog TPAU [1]. The Cₘₐₓ increased dose-dependently from 0.3 to 3 mg·kg⁻¹ for TPPU and from 0.1 to 3 mg·kg⁻¹ for TPAU [1]. Importantly, target engagement was confirmed for TPPU through elevated linoleate epoxide-to-diol ratios, supporting its selection as the preferred tool compound for investigating sEH biology in non-human primates [1]. In rats, TPPU at 0.3 mg/kg achieved a Cₘₐₓ of 436 ± 319 nM, AUCinf of 12,100 ± 4,630 nM·h, and a terminal half-life of 54.3 ± 17.5 h [2].

Pharmacokinetics Drug-like properties Cynomolgus monkey Oral bioavailability

Hydrogen Bond Donor vs. Positional Isomer

2-Propionylpiperidine bears one hydrogen bond donor (secondary amine N–H) and two hydrogen bond acceptors (amine N and carbonyl O), as computed by PubChem [1]. In contrast, its positional isomer N‑propionylpiperidine (CAS 14045-28-4; 1‑(1‑oxopropyl)piperidine) possesses zero hydrogen bond donors [2]. This fundamental difference in hydrogen bonding capacity directly affects solubility, partitioning behavior, and molecular recognition by biological targets. Additionally, the molecular formula differs: C₇H₁₃NO (MW 127.18) for 2‑propionylpiperidine vs. C₈H₁₅NO (MW 141.21) for N‑propionylpiperidine, reflecting the distinct connectivity of the propionyl group to the ring carbon (C2) versus the ring nitrogen [1][2].

Hydrogen bond donor Physicochemical property Positional isomer Molecular recognition

Validated Application Scenarios


sEH Inhibitor Lead Optimization

Medicinal chemistry teams designing soluble epoxide hydrolase (sEH) inhibitors should prioritize the 2‑propionylpiperidine scaffold over the 2‑acetylpiperidine analog when constructing 1‑aryl‑3‑(1‑acylpiperidin‑4‑yl)urea libraries. The approximately 2‑fold potency gain of N‑propionylpiperidine over N‑acetylpiperidine in adamantylurea inhibitors [1], combined with the 2.7‑fold IC₅₀ advantage of TPPU over TPAU against rat sEH (29.1 vs. 79 nM) [2], provides a reproducible SAR trend that can accelerate hit-to-lead progression. Furthermore, TPPU has demonstrated >10 × IC₅₀ plasma concentrations at 0.3 mg/kg oral dosing in cynomolgus monkeys with a 54.3 h half‑life in rats [3][4], confirming that the propionylpiperidine‑containing chemotype possesses drug‑like pharmacokinetics suitable for in vivo proof‑of‑concept studies.

GC‑MS Identification in Complex Matrices

Analytical laboratories employing gas chromatography for the identification of volatile piperidine derivatives can unambiguously resolve 2‑propionylpiperidine from its common homolog 2‑acetylpiperidine using the validated Kovats retention index of 1638 (vs. 1571) on a Carbowax 20M polar capillary column [1]. This ΔRI of 67 units, established under standardized temperature‑programmed conditions (70–180 °C at 2 K/min), provides sufficient chromatographic selectivity for confident peak assignment in Maillard reaction product profiling, forensic toxicology screening, or impurity analysis of piperidine‑containing active pharmaceutical ingredients [1].

Divergent Synthesis of Aminoalcohol Diastereomers

Process chemistry groups requiring scalable access to both threo‑ and erythro‑2‑(1‑hydroxypropyl)piperidine scaffolds—direct precursors to the conhydrine alkaloids and related bioactive piperidine derivatives—can exploit the reagent‑controlled diastereoselective reduction of 1‑benzhydryl‑2‑propionylpiperidine [1]. Standard reduction with NaBH₄ in methanol provides the threo‑aminoalcohol as the major product, while Luche conditions (NaBH₄/CeCl₃) reverse the stereochemical outcome to favor the erythro‑aminoalcohol [1]. This divergent capability from a single advanced intermediate reduces the number of synthetic steps and purification operations compared to routes that require separate intermediates for each diastereomer, directly lowering cost of goods and improving process efficiency.

In Vivo Target Engagement with TPPU

For academic and industrial pharmacology groups investigating the role of soluble epoxide hydrolase in inflammatory, cardiovascular, or neuropathic pain models, TPPU—whose pharmacophore incorporates the 1‑propionylpiperidin‑4‑yl moiety—is validated as a preferred in vivo probe over the acetyl analog TPAU. In cynomolgus monkeys, TPPU at 0.3 mg/kg p.o. produced plasma concentrations >10 × IC₅₀, with dose‑dependent Cₘₐₓ increases from 0.3 to 3 mg/kg, and demonstrated target engagement through elevated linoleate epoxide/diol ratios [1]. In rats, TPPU achieved a Cₘₐₓ of 436 ± 319 nM, AUCinf of 12,100 ± 4,630 nM·h, and a terminal half‑life of 54.3 ± 17.5 h at the same oral dose [2]. These pharmacokinetic parameters support once‑daily oral dosing regimens and reduce the experimental variability associated with compounds possessing shorter half‑lives or lower target coverage.

Quote Request

Request a Quote for 2-Propionylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.